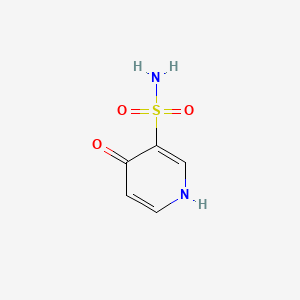

4-Hydroxypyridine-3-sulfonamide

Description

Significance of the Pyridine-Sulfonamide Scaffold in Medicinal Chemistry

The pyridine-sulfonamide scaffold is a recurring structural motif in a multitude of medicinally important compounds. mdpi.com The pyridine (B92270) ring, a bioisostere of benzene (B151609), offers a nitrogen atom that can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov This feature, coupled with the electronic properties of the ring, can enhance the pharmacological and pharmacokinetic properties of a molecule. nih.gov

The sulfonamide group (-SO₂NH₂) is a key pharmacophore known for its ability to mimic a carboxylic acid group and interact with various biological targets. ajchem-b.com This functional group is a cornerstone of the sulfa drugs, the first class of synthetic antibacterial agents. wikipedia.orgopenaccesspub.org Beyond their antimicrobial properties, sulfonamide-containing molecules have been developed as diuretics, anticonvulsants, and anticancer agents. wikipedia.org The combination of these two moieties in the pyridine-sulfonamide scaffold creates a versatile platform for the design of new drugs targeting a diverse range of diseases.

Overview of 4-Hydroxypyridine-3-sulfonamide (B65461) as a Chemical Entity and its Related Derivatives

This compound is a specific iteration of the pyridine-sulfonamide scaffold, characterized by a hydroxyl group at the 4-position and a sulfonamide group at the 3-position of the pyridine ring. This substitution pattern influences the compound's chemical properties and its potential interactions with biological systems.

The synthesis of this compound has been described in the literature, often serving as a key intermediate in the preparation of more complex molecules. thieme-connect.com A common synthetic route involves the sulfonation of 4-hydroxypyridine. thieme-connect.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅N₂O₃S |

| Molecular Weight | 175.17 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Note: The data in this table is compiled from various chemical suppliers and databases.

Research has focused extensively on the derivatization of the this compound core. By modifying the substituents on the pyridine ring and the sulfonamide nitrogen, a vast library of compounds with diverse biological activities has been generated. These derivatives are central to ongoing drug discovery efforts. A notable class of derivatives are the 4-substituted pyridine-3-sulfonamides, where the hydroxyl group is replaced by other functional groups to modulate activity and selectivity. nih.gov

Historical and Current Research Perspectives on Pyridine-Sulfonamide Compounds

The history of pyridine-sulfonamide research is intrinsically linked to the broader story of sulfonamide drugs. The journey began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial sulfonamide. wikipedia.org This was soon followed by the development of sulfapyridine (B1682706) in 1938, one of the first sulfonamides to incorporate a pyridine ring, which showed efficacy against pneumonia. openaccesspub.org This early success highlighted the potential of incorporating heterocyclic rings into sulfonamide structures.

In the ensuing decades, research into pyridine-sulfonamides has expanded far beyond their antibacterial origins. A significant area of current research is their application as carbonic anhydrase inhibitors. nih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for glaucoma, epilepsy, and certain types of cancer. nih.gov Many 4-substituted pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and evaluated for their potent and selective inhibition of different carbonic anhydrase isoforms. nih.gov

Furthermore, pyridine-sulfonamide derivatives are being investigated as potential anticancer agents through mechanisms other than carbonic anhydrase inhibition. nih.gov Studies have explored their ability to inhibit kinases, enzymes that play a critical role in cell signaling and proliferation, and to induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov Other research avenues include their potential as antiviral and anti-inflammatory agents. acs.org The ongoing exploration of this chemical space continues to uncover new therapeutic possibilities for this versatile scaffold.

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJLOTUNDWHGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Investigations of 4 Hydroxypyridine 3 Sulfonamide Analogs

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Inhibition Studies

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com Their mechanism of action involves the sulfonamide group binding in its anionic form (SO₂NH⁻) to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic activity in the reversible hydration of carbon dioxide. mdpi.com While potent, many sulfonamide inhibitors exhibit a lack of isoform selectivity, which can lead to off-target effects. mdpi.com The "tail approach" is a common strategy to enhance selectivity, where a zinc-binding group ensures affinity and a "tail" portion of the molecule interacts with amino acids at the entrance of the active site to confer isoform specificity. mdpi.com

A series of 4-substituted pyridine-3-sulfonamides demonstrated a wide spectrum of inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.gov The inhibition constants (Kᵢ) for these analogs reached values as low as 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. nih.gov In general, the average Kᵢ values were lowest for hCA XII, followed by hCA IX and then hCA II. mdpi.com Another study on pyrazolo[4,3-c]pyridine sulfonamides also showed inhibitory activity against these four isoforms. nih.gov Specifically, some of these compounds were more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I, and one also showed better activity than AAZ against hCA II. nih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Selected 4-Substituted Pyridine-3-sulfonamide (B1584339) Analogs

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Analog 4 | >10000 | 811 | 137 | 1140 |

| Analog 5 | >10000 | 5450 | 990 | 300 |

| Analog 6 | >10000 | >10000 | 2120 | 91 |

| Analog 7 | >10000 | 1780 | 300 | 200 |

| Analog 8 | >10000 | 2750 | 295 | 302 |

| Analog 15 | >10000 | 271 | 68 | 271 |

| Analog 16 | >10000 | 1080 | 135 | 1080 |

| Analog 20 | >10000 | 1800 | 171 | 171 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. The table presents the inhibition constants (Kᵢ) for a selection of analogs against four human carbonic anhydrase isoforms. mdpi.com

Researchers have synthesized numerous 4-substituted pyridine-3-sulfonamide derivatives that exhibit nanomolar activity against the tumor-associated isoforms hCA IX and hCA XII, with some demonstrating up to 50-fold selectivity over the ubiquitous hCA II. mdpi.com For instance, certain analogs showed moderate selectivity (3 to 5.9-fold) for hCA IX over hCA II. mdpi.com A higher degree of selectivity was observed for hCA XII, with some compounds having Kᵢ values 9.1 to 18.7 times lower than those for hCA II. mdpi.com Notably, one analog displayed a remarkable 23.3-fold selectivity for hCA XII over hCA IX. mdpi.com This adjacent positioning of the "tail" relative to the sulfonamide group is believed to enable selective interactions within the active site. nih.gov

The binding mechanism of sulfonamides to carbonic anhydrase involves the deprotonated sulfonamide group coordinating directly with the catalytic zinc ion. mdpi.com This interaction is a key feature across this class of inhibitors. mdpi.com Molecular docking studies have indicated that the 3,4-substitution pattern on the pyridine (B92270) ring of these analogs allows for selective interactions with either the hydrophilic or lipophilic halves of the active site cavity. mdpi.comnih.gov The sulfonamide moiety itself chelates the Zn(II) ion in its deprotonated anionic form. nih.gov The variability in the "tail" region of the molecule allows for different interactions with amino acid residues at the entrance of the active site, which is the basis for isoform selectivity. mdpi.com The active sites of CA isoforms contain conserved residues like Thr199 and Glu105, but differ in residues located in the middle and at the exit of the active site cavity, which can be exploited for designing selective inhibitors. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govresearchgate.net Inhibiting DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. patsnap.com While sulfonamides primarily target DHPS, some research has focused on developing dual inhibitors that can target both DHPS and DHFR. nih.gov For example, a series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities for both enzymes in a single molecule. nih.gov The rationale for this dual-target approach is that combining DHPS and DHFR inhibitors can lead to synergistic effects and potentially overcome drug resistance. nih.gov DHFR inhibitors are structural analogs of dihydrofolate and bind to the active site of the enzyme. wikipedia.org

Other Enzyme Targets (e.g., α1-adrenergic receptors)

While the primary focus of many studies on pyridine-sulfonamide derivatives has been on enzymes like carbonic anhydrases and those involved in microbial pathways, the structural motif of these compounds holds potential for interaction with a wider range of biological targets. The adrenergic receptors, a class of G protein-coupled receptors that are targets for catecholamines, represent one such area of interest. Specifically, α1-adrenergic receptors, which are involved in smooth muscle contraction and various other physiological processes, can be modulated by synthetic ligands. nih.gov

Research into structurally related compounds has provided insights that could be relevant to 4-hydroxypyridine-3-sulfonamide (B65461) analogs. For instance, studies on 3-pyridyloxypropanolamines have identified them as selective agonists of the β3-adrenergic receptor, another member of the adrenergic receptor family. nih.gov This demonstrates that the pyridine core can be a key element in designing ligands for adrenergic receptors. While direct studies on this compound analogs as α1-adrenergic receptor modulators are not extensively documented in the provided context, the known ability of pyridine and sulfonamide moieties to interact with various receptors suggests this as a plausible area for future investigation. The electronic properties of the pyridine ring and the hydrogen bonding capabilities of the sulfonamide group are features that could facilitate binding to the active sites of receptors like the α1-adrenergic receptor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to their chemical structure. Variations in substituents on the pyridine ring, modifications of the sulfonamide group, and the nature of any linking structures can profoundly influence their efficacy and selectivity towards different biological targets.

The substitution pattern on the pyridine ring is a critical determinant of the biological activity of these sulfonamide derivatives. The position, size, and electronic nature of these substituents can significantly alter the compound's interaction with its target enzyme or receptor.

For instance, in the context of carbonic anhydrase inhibitors, the 3,4-substitution pattern of the pyridine-3-sulfonamide scaffold is analogous to the ortho substitution in benzenesulfonamide (B165840) derivatives. nih.govmdpi.comnih.gov The electron-withdrawing character of the pyridine ring itself enhances the acidity of the sulfonamide group compared to its benzene (B151609) counterpart, which can be a favorable trait for binding to the zinc ion in the active site of carbonic anhydrases. nih.gov

Studies on 4-substituted pyridine-3-sulfonamides have revealed that even small changes at the 4-position can lead to significant differences in inhibitory activity and selectivity against various carbonic anhydrase isoforms. nih.govmdpi.comnih.gov For example, the introduction of different aliphatic or aromatic groups at this position can modulate the interaction with amino acid residues at the entrance of the active site, thereby conferring selectivity. nih.gov Research has shown that the presence of certain oxygen-containing tails at the 4-position can act as acceptors for hydrogen bonds from amino acid residues like Gln92, potentially explaining higher activity for some compounds. nih.gov

Furthermore, investigations into other pyridine derivatives have highlighted the importance of substituents. For example, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro and dimethoxy substituents showed the most potent antimicrobial activity. nih.gov Similarly, for certain pyridine derivatives with antiproliferative activity, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups were found to enhance their effects, while bulky groups or halogen atoms tended to decrease activity. nih.gov

The following table summarizes the impact of various substituents on the pyridine ring on the biological activity of related compounds:

| Compound Series | Substituent(s) | Effect on Activity | Reference(s) |

| 4-Substituted Pyridine-3-Sulfonamides | Oxygen-containing tails at position 4 | Can enhance activity through hydrogen bonding. | nih.gov |

| Nicotinic Acid Benzylidene Hydrazides | Nitro and dimethoxy groups | Increased antimicrobial activity. | nih.gov |

| Various Pyridine Derivatives | -OMe, -OH, -NH2 groups | Enhanced antiproliferative activity. | nih.gov |

| Various Pyridine Derivatives | Halogen atoms, bulky groups | Decreased antiproliferative activity. | nih.gov |

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of many of these compounds, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrase. nih.govmdpi.com The anionic form of the sulfonamide (SO₂NH⁻) interacts directly with the zinc ion in the enzyme's active site, disrupting its catalytic function. nih.govmdpi.com

Modifications to this moiety can have a substantial impact on activity. Enantioselective modification of sulfonamides has been explored to create derivatives with potentially altered biological profiles. rsc.org The acidity of the sulfonamide, which is crucial for its zinc-binding capacity, can be modulated by the electronic properties of the attached pyridine ring. nih.gov

In some cases, the sulfonamide group itself is part of a larger linker structure or is derivatized. For example, the synthesis of N-arylsulfonyl-β-amino carboxamides demonstrates how the sulfonamide can be incorporated into a more complex scaffold to achieve potent and selective inhibition of specific targets. researchgate.net Furthermore, the replacement of the sulfonamide with other functional groups or altering its point of attachment can lead to a complete loss or a significant change in the mechanism of action.

For instance, in the design of PI3K/mTOR dual inhibitors, a hetero-linker was incorporated into the structure, which led to a significant increase in activity. mdpi.com The linker, in this case, an oxazole, was found to make a substantial contribution to the kinase inhibitory activity, possibly through interactions within the ribose binding pocket. mdpi.com Similarly, in the development of inhibitors for the chemokine receptor CCR10, the optimization of an N-arylsulfonyl-β-amino carboxamide scaffold, which includes a linker, was crucial for achieving high potency. researchgate.net

The flexibility of the linker can also play a role. In chromene-containing aromatic sulfonamides, a flexible ethyl linker allowed a compound to adopt a folded conformation within the larger active site cavity of one carbonic anhydrase isoform, while it adopted an extended conformation in another, influencing its binding and inhibitory profile. mdpi.com The introduction of an aliphatic linker in other sulfonamide-based compounds has also been investigated to expand screening libraries and explore its impact on bioactivity. mdpi.com

Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors also highlights the importance of the linker, in this case, a benzylamino group, in achieving potent and selective inhibition. nih.gov

The following table illustrates the influence of different linker structures on the biological activity of related sulfonamide compounds:

| Compound Series | Linker Structure | Influence on Activity | Reference(s) |

| PI3K/mTOR Dual Inhibitors | Oxazole linker | Significantly increased inhibitory activity. | mdpi.com |

| Chromene-Containing Aromatic Sulfonamides | Flexible ethyl linker | Influenced binding conformation and inhibitory profile. | mdpi.com |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives | Benzylamino linker | Crucial for potent and selective inhibition. | nih.gov |

Antimicrobial Activity of Pyridine-Sulfonamide Derivatives

Pyridine-sulfonamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria, such as folate synthesis.

Derivatives of pyridine-sulfonamide have demonstrated a broad spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net However, the level of activity can vary significantly depending on the specific chemical structure of the compound and the bacterial species being tested.

In some studies, synthesized pyridine-sulfonamide compounds have shown antibacterial activity comparable or even superior to established antibiotics. For example, certain p-tolyl pyridone derivatives have displayed higher potency against the Gram-negative bacterium Klebsiella pneumoniae than the standard drug gentamicin (B1671437). acs.org Similarly, a 1H-pyrazolopyridone derivative was found to be more potent than ampicillin (B1664943) against the Gram-positive bacterium Staphylococcus aureus. acs.org

Conversely, some pyridine-sulfonamide derivatives exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. researchgate.net This differential activity can be attributed to differences in the cell wall structure between these two types of bacteria, which can affect the penetration of the drug. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents.

The antibacterial spectrum of these compounds has been evaluated against a variety of clinically relevant pathogens, including:

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus epidermidis. nih.govacs.orgresearchgate.netnih.gov

Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus mirabilis. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net

It is noteworthy that some compounds show no activity against certain resistant strains like Pseudomonas aeruginosa. acs.orgresearchgate.net

The following table provides a summary of the antibacterial activity of selected pyridine-sulfonamide derivatives against various bacterial strains:

| Compound/Derivative | Gram-Positive Activity | Gram-Negative Activity | Reference(s) |

| p-Tolyl Pyridone Derivatives | Moderate | High against K. pneumoniae | acs.org |

| 1H-Pyrazolopyridone 9a | High against S. aureus | Not specified | acs.org |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Not specified | Active against P. aeruginosa and E. coli | nih.govresearchgate.net |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Not specified | Active against P. aeruginosa and E. coli | nih.govresearchgate.net |

| General Pyridazinyl Sulfonamides | Significant | Less significant | researchgate.net |

Antifungal Efficacy

Recent research has highlighted the potential of pyridine-based sulfonamides and their analogs as effective antifungal agents. These compounds have demonstrated notable activity against a variety of fungal strains, including those of clinical significance such as Candida albicans. acs.orgazpharmjournal.com The exploration of these derivatives is driven by the urgent need for new antifungal drugs to combat the rise of resistant fungal infections. nih.gov

Several studies have synthesized and evaluated novel sulfonamide derivatives incorporating a pyridine ring. For instance, a series of 2-thiouracil-5-sulfonamides, where pyridine was used as a catalyst during synthesis, exhibited promising antifungal activity against Microsporum canis, Sporotrichum schenckii, and Candida albicans. azpharmjournal.com Another study focused on the synthesis of pyridine derivatives that were then incorporated into polyurethane coatings, which displayed both antifungal and insecticidal properties. researchgate.net

The mechanism of action for some of these compounds appears to involve the disruption of the fungal cell wall. nih.gov For example, 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to act on the cell wall of Candida species and inhibit the formation of pseudohyphae in C. albicans, a crucial step in its pathogenesis. nih.gov

Furthermore, some pyridine analogs have shown synergistic effects when combined with existing antifungal drugs. One such compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, demonstrated a synergistic fungicidal effect with fluconazole (B54011) against C. albicans. researchgate.net This suggests that these compounds could be used to enhance the efficacy of current antifungal therapies and potentially overcome resistance. researchgate.net

The table below summarizes the antifungal activity of selected pyridine-sulfonamide analogs and related compounds from various studies.

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

| 2-Thiouracil-5-sulfonamides | Microsporum canis, Sporotrichum schenckii, Candida albicans | Promising antifungal activity | azpharmjournal.com |

| Pyridine-based N-sulfonamides (8b, 15d) | Klebsiella pneumonia (Gram-negative bacteria), Candida albicans | Higher inhibition zone than sulfadiazine (B1682646) and gentamicin against K. pneumonia | acs.org |

| 8-Hydroxyquinoline-5-sulfonamide derivatives (PH151, PH153) | Candida sp., dermatophytes | Act on the cell wall, inhibit pseudohyphae formation in C. albicans | nih.gov |

| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) | Candida albicans | Synergistic fungicidal effect with fluconazole | researchgate.net |

Antiviral Activity of Pyridine-Sulfonamide Derivatives

Derivatives of pyridine-sulfonamide have emerged as a significant class of compounds with promising antiviral properties. acs.org Research in this area has been particularly focused on their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). acs.orgnih.gov

A study investigating a new class of pyridine-based N-sulfonamides found that two of the synthesized compounds, 15c and 15d, demonstrated notable viral reduction against Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). acs.org Specifically, both compounds showed a 50% viral reduction against HSV-1, with IC₅₀ values of 90 μg/mL. acs.org

The versatility of the pyridine nucleus allows for the synthesis of a wide range of derivatives with diverse biological activities. nih.gov This structural diversity is key to developing new antiviral agents that can overcome the challenge of drug resistance. youtube.com

HIV-1 Integrase Inhibition

A crucial area of investigation for pyridine-sulfonamide derivatives is their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for a productive infection. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of modern antiretroviral therapy. nih.gov

Several studies have focused on designing and synthesizing pyridine derivatives that can effectively block the action of HIV-1 integrase. nih.gov The pyridine moiety is a common feature in four of the five FDA-approved HIV-1 integrase inhibitors, highlighting its importance in this class of drugs. nih.gov

Research has identified novel pyridine-4-one derivatives as potential HIV-1 integrase inhibitors. nih.gov Through combinatorial approaches, compounds with improved potency have been developed. For example, compounds 22 and 27 were found to inhibit the catalytic activity of integrase in vitro with IC₅₀ values of 45 and 17 μM, respectively, and also inhibited HIV-1 replication with EC₅₀ values of 58 and 17 μM, respectively. nih.gov

The mechanism of these inhibitors often involves binding to the active site of the integrase enzyme. nih.gov Some inhibitors, known as allosteric integrase inhibitors (ALLINIs), bind to a site other than the active site, interfering with the interaction between integrase and the host protein LEDGF/p75 and promoting the formation of inactive integrase oligomers. nih.gov

The table below presents data on the HIV-1 integrase inhibitory activity of selected pyridine-sulfonamide analogs.

| Compound/Derivative | Target | IC₅₀/EC₅₀ | Mechanism of Action | Reference |

| Compound 22 | HIV-1 Integrase | IC₅₀: 45 μM | Catalytic activity inhibition | nih.gov |

| Compound 22 | HIV-1 Replication | EC₅₀: 58 μM | Inhibition of viral replication | nih.gov |

| Compound 27 | HIV-1 Integrase | IC₅₀: 17 μM | Catalytic activity inhibition | nih.gov |

| Compound 27 | HIV-1 Replication | EC₅₀: 17 μM | Inhibition of viral replication | nih.gov |

| Pyridoxine hydroxamic acids | HIV-1 | - | Antiviral potency depends on spacer and substituent structure | nih.gov |

Other Reported Biological Activities of Related Compounds

Beyond their antifungal and antiviral properties, compounds structurally related to this compound have been investigated for a range of other biological activities. These include anti-inflammatory and cardiovascular effects, demonstrating the broad therapeutic potential of the pyridine scaffold.

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of pyridine derivatives. google.comnih.govpensoft.net These compounds have shown efficacy in various in vivo models of inflammation. For instance, certain diaryl substituted pyridine compounds have been described for their use in treating inflammation and related disorders. google.com

One study evaluated three new 3-hydroxy-pyridine-4-one derivatives (compounds A, B, and C) for their anti-inflammatory effects using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov All three compounds demonstrated significant anti-inflammatory activity in both models. nih.govnih.gov Compound A, which has a benzyl (B1604629) group substitution on the pyridine ring, showed the greatest potency on a molar basis. nih.gov The anti-inflammatory effect of these pyridine-4-one derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov

The table below summarizes the anti-inflammatory activity of these 3-hydroxy-pyridine-4-one derivatives.

| Compound | Model | Inhibition of Inflammation | Reference |

| Compound A (20 mg/kg) | Carrageenan-induced paw edema | 67% | nih.gov |

| Compound B (400 mg/kg) | Carrageenan-induced paw edema | Significant inhibition | nih.gov |

| Compound C (200 mg/kg) | Carrageenan-induced paw edema | 58% | nih.gov |

| Compound A (20 mg/kg) | Croton oil-induced ear edema | 37% | nih.gov |

| Compound B (400 mg/kg) | Croton oil-induced ear edema | 43% | nih.gov |

| Compound C (200 mg/kg) | Croton oil-induced ear edema | 50% | nih.gov |

Cardiovascular Activity

The cardiovascular effects of pyridine-related compounds have also been a subject of investigation. nih.govnih.gov While specific studies on this compound are limited in this context, research on other pyridine derivatives provides insights into their potential cardiovascular activities.

For example, piperazinyl substituted pyridine compounds have been described for their potential use as cardiovascular agents. google.com Another study investigated the effects of a steroid-pyridine derivative on left ventricular pressure in a heart failure model. nih.gov The results showed that this derivative increased left ventricular pressure in a dose-dependent manner, an effect that was inhibited by the calcium channel blocker nifedipine. nih.gov This suggests that the positive inotropic activity of this particular steroid-pyridine derivative is mediated through the activation of calcium channels. nih.gov

Computational Chemistry and in Silico Modeling for Pyridine Sulfonamide Research

Molecular Docking Simulations: A Missing Piece

Molecular docking is a fundamental computational technique used to predict how a molecule (ligand) binds to a receptor, such as a protein. This method is crucial for understanding potential biological activity. However, no specific studies detailing the molecular docking of 4-Hydroxypyridine-3-sulfonamide (B65461) against any biological target are available in the public domain.

Prediction of Ligand-Receptor Binding Modes

Research on related compounds, particularly 4-substituted pyridine-3-sulfonamides, has focused on their interaction with enzymes like carbonic anhydrase (CA). mdpi.comnih.gov In these studies, the sulfonamide group typically acts as a key zinc-binding group within the enzyme's active site. mdpi.com However, without specific docking studies for this compound, its precise orientation and conformational binding mode within a receptor active site remain hypothetical.

Estimation of Binding Affinities

The estimation of binding affinity, often expressed as binding energy or inhibition constants (Ki), is a critical output of molecular docking simulations that helps quantify the strength of the ligand-receptor interaction. While studies on other pyridine-sulfonamide derivatives report a range of binding affinities, with some achieving nanomolar potency against certain carbonic anhydrase isoforms, no such data exists for this compound. mdpi.comnih.gov

Elucidation of Specific Molecular Interactions

Detailed molecular interactions, such as hydrogen bonds, hydrophobic contacts, and metal chelation, are essential for rational drug design. Docking studies on analogous sulfonamides reveal that the deprotonated sulfonamide nitrogen coordinates with the active site's zinc ion, while other parts of the molecule form various hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.govresearchgate.net For this compound, one could speculate that the hydroxyl and pyridine (B92270) groups would participate in forming hydrogen bonds, but this has not been computationally verified or documented.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. These models are powerful tools for virtual screening to discover new, structurally diverse molecules with similar activity.

Development of Structure-Based Pharmacophore Models

Structure-based pharmacophore models are derived from the 3D structure of a ligand-receptor complex. mdpi.com They define the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. biorxiv.orgyoutube.com While pharmacophore models have been developed for various classes of sulfonamide-based inhibitors, none have been specifically generated using a complex containing this compound. nih.gov

Application of Dynamic Pharmacophore Models

More advanced techniques involve dynamic pharmacophore models, which account for the flexibility of the protein target by using multiple conformations from molecular dynamics simulations. biorxiv.org This approach provides a more realistic representation of the binding interactions. The application of such sophisticated modeling techniques to this compound has not been reported in the literature.

Ligand-Based Pharmacophore Approaches

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of a biological target is unknown, but a set of molecules with known activity is available. volkamerlab.org The approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to the target and elicit a biological response. nih.gov These models serve as 3D queries for screening large compound libraries to find new, structurally diverse molecules with the potential for similar activity. volkamerlab.orgnih.gov

The process begins by analyzing a set of active ligands to identify common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov For a molecule like this compound, the key pharmacophoric features would include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group (-SO₂) and the hydroxyl group (-OH), along with the nitrogen atom in the pyridine ring.

Hydrogen Bond Donors: The hydrogen atom of the hydroxyl group (-OH) and the amine (-NH₂) of the sulfonamide group.

Aromatic Ring: The pyridine ring itself, which can engage in π-π stacking or other aromatic interactions.

By generating multiple conformations for each ligand and superimposing them, a common feature hypothesis can be developed. For instance, a study on N³-phenylpyrazinone antagonists developed a six-point pharmacophore model (AADHHR) consisting of two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring. nih.gov A similar approach for pyridine-sulfonamides could yield a predictive model to guide the synthesis of more potent derivatives.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in this compound | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens, Pyridine Nitrogen, Hydroxyl Oxygen | Forms hydrogen bonds with donor groups in a receptor active site. |

| Hydrogen Bond Donor (HBD) | Sulfonamide Amine, Hydroxyl Hydrogen | Forms hydrogen bonds with acceptor groups in a receptor active site. |

| Aromatic Ring (AR) | Pyridine Ring | Participates in π-π stacking, cation-π, or hydrophobic interactions. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties of molecules. These methods are used to predict molecular structures, reaction energies, and spectroscopic properties, providing insights that are often difficult to obtain through experimentation alone. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron distribution, orbitals) of many-body systems. nih.gov It is widely applied to predict the geometry, stability, and reactivity of molecules like this compound.

Studies on analogous 3-hydroxy-4-pyridinone structures demonstrate the power of DFT. nih.govresearchgate.net Researchers use DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. nih.govresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) regions. nih.gov For this compound, the MEP would likely show negative potential around the sulfonyl oxygens and the pyridine nitrogen, indicating sites for favorable interactions with positive charges or hydrogen bond donors.

DFT calculations on related oxidovanadium(IV) complexes with 3-hydroxy-4-pyridinone ligands revealed that these compounds have a smaller HOMO-LUMO energy gap compared to similar pyrone-based complexes, suggesting higher reactivity. researchgate.net Such calculations are invaluable for comparing the electronic properties and potential reactivity of different isomers or derivatives within the pyridine-sulfonamide class.

Table 2: Typical Parameters Obtained from DFT Calculations for Heterocyclic Compounds

| Calculated Parameter | Significance | Reference Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Prediction of chemical reactivity and stability. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Prediction of chemical reactivity and stability. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Comparison of stability between different molecular scaffolds. researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule. | Understanding intermolecular interactions and solubility. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Identification of reactive sites for electrophilic and nucleophilic attack. nih.gov |

Mechanistic Pathway Elucidation via Computational Methods

Beyond static properties, computational methods are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can understand the feasibility of a proposed reaction mechanism.

A prime example is the use of DFT to investigate the C–H hydroxylation of pyridines. acs.org The synthesis of 3-hydroxypyridines is challenging due to the electronic properties of the pyridine ring. A study demonstrated a photochemical method for this transformation via pyridine N-oxides, and DFT calculations were crucial for providing insight into the reaction mechanism. acs.org The calculations can model the high-energy intermediates and transition states involved in the photochemical isomerization, helping to explain the observed regioselectivity and reaction efficiency. For a substrate containing a sulfonamide group, these computational insights help rationalize why the reaction is successful and can be used to optimize conditions or predict outcomes for other complex pyridine derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A typical QSAR study involves the following steps:

Data Set Assembly: A collection of molecules with a common structural scaffold (e.g., pyridine-sulfonamide) and measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is gathered.

Descriptor Calculation: A large number of numerical parameters, or "molecular descriptors," are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors (e.g., molecular weight, LogP, surface area, dipole moment). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a subset of the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not used in the model's creation.

A QSAR study on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives successfully correlated their antimicrobial activity against S. aureus and C. albicans with topological descriptors. nih.gov The resulting models could explain and predict a high percentage of the variance in the biological data, demonstrating the significant role of structural parameters. nih.gov A similar QSAR approach for a series of this compound derivatives could identify the key structural modifications that enhance a specific biological activity, thereby accelerating the drug design cycle.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule, affecting membrane permeability. nih.gov |

| Geometric | Molecular Surface Area (SA) | The surface size of the molecule available for interaction. nih.gov |

| Geometric | Molecular Volume (V) | The three-dimensional space occupied by the molecule. nih.gov |

| Electronic | Molecular Polarizability (MP) | The ease with which the electron cloud can be distorted. nih.gov |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. nih.gov |

Future Research Trajectories and Therapeutic Potential of 4 Hydroxypyridine 3 Sulfonamide Derivatives

Rational Design and Synthesis of Advanced Analogs

The rational design of advanced 4-hydroxypyridine-3-sulfonamide (B65461) analogs is guided by established structure-activity relationship (SAR) principles, primarily the "ring approach" and the "tail approach". mdpi.com The pyridine (B92270) ring itself is a strategic replacement for the more common benzene (B151609) ring found in many sulfonamide drugs. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the sulfonamide group, enhancing its ability to bind to zinc metalloenzymes. mdpi.com Furthermore, the pyridine ring's susceptibility to nucleophilic aromatic substitution at the 4-position allows for the introduction of diverse chemical moieties. mdpi.comnih.gov

A common synthetic pathway begins with 4-hydroxypyridine, which undergoes sulfonation, followed by chlorination and amination to yield the key intermediate, 4-chloropyridine-3-sulfonamide (B47618). thieme-connect.com From this versatile precursor, a wide array of derivatives can be generated. One powerful strategy involves converting the 4-chloro group to an azide, which can then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with various terminal alkynes. mdpi.comnih.gov This method allows for the rapid synthesis of a library of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides with diverse substituents, facilitating the exploration of chemical space to optimize biological activity. mdpi.comnih.gov

Another synthetic route involves the direct nucleophilic substitution of 4-chloropyridine-3-sulfonamide with different amines, such as the reaction with m-toluidine (B57737) in the synthesis of torasemide-related compounds. thieme-connect.com These synthetic strategies provide a toolbox for creating advanced analogs designed to probe specific interactions within a biological target.

Table 1: Synthetic Intermediates and Methods

| Intermediate/Precursor | Synthetic Step | Purpose | Reference(s) |

| 4-Hydroxypyridine | Sulfonation, Chlorination, Amination | Forms the core pyridinesulfonamide scaffold. | thieme-connect.com |

| 4-Chloropyridine-3-sulfonamide | Nucleophilic Aromatic Substitution | Key intermediate for introducing various side chains ("tails") at the 4-position. | nih.govthieme-connect.com |

| 4-Azidopyridine-3-sulfonamide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enables "click chemistry" for rapid diversification of analogs. | mdpi.comnih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the research on this scaffold has focused on carbonic anhydrase (CA) inhibition, its derivatives hold potential across a range of therapeutic areas. mdpi.comnih.govmdpi.com The sulfonamide group is a well-known zinc-binding group, making CA isoforms a primary target. mdpi.com Derivatives have shown potent, nanomolar inhibition of tumor-associated isoforms hCA IX and hCA XII, highlighting their potential as anticancer agents. mdpi.comnih.gov Inhibition of hCA II is a validated strategy for treating glaucoma. mdpi.com

Beyond carbonic anhydrases, the structural motifs present in these derivatives are active against other enzymes. The broader class of sulfonamides has demonstrated activity against a wide variety of targets, suggesting that pyridine-3-sulfonamide (B1584339) analogs could be adapted for new therapeutic applications. mdpi.comnih.govrsc.org Future exploration could focus on targets such as:

Pyruvate Kinase M2 (PKM2): An enzyme that plays a key role in cancer cell metabolism. Activators of PKM2 are being investigated as a novel approach to cancer therapy. nih.gov

Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways and have been implicated in cancer and skin diseases. nih.gov

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. rsc.org

Catechol-O-methyltransferase (COMT): COMT inhibitors are used as an adjunct therapy in the treatment of Parkinson's disease. nih.gov

Bacterial Enzymes: Certain bacterial CA isoforms are structurally distinct from human ones, presenting opportunities for developing novel antibacterial agents with alternative mechanisms of action. mdpi.com

Table 2: Potential Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Rationale | Reference(s) |

| Carbonic Anhydrase (hCA) II, IX, XII | Glaucoma, Cancer | The sulfonamide moiety is a potent zinc-binding group that inhibits these metalloenzymes. | mdpi.comnih.govmdpi.com |

| Pyruvate Kinase M2 (PKM2) | Cancer | Sulfonamide-containing compounds have been identified as novel PKM2 activators. | nih.gov |

| 12-Lipoxygenase (12-LOX) | Inflammation, Cancer, Thrombosis | Related sulfonamide scaffolds show potent and selective inhibition of 12-LOX. | nih.gov |

| α-Glucosidase / α-Amylase | Diabetes | Sulfonamide derivatives have shown potent inhibition of carbohydrate-metabolizing enzymes. | rsc.org |

| Bacterial CAs (β and γ classes) | Infectious Diseases | Structural differences from human CAs may allow for selective inhibition and antibacterial activity. | mdpi.com |

Strategies for Enhancing Selectivity and Efficacy

A major challenge in drug design is achieving high potency against the desired target while minimizing off-target effects. For this compound derivatives, the "tail approach" is the primary strategy for enhancing selectivity and efficacy. mdpi.com In this approach, the core pyridine-sulfonamide group acts as the non-selective binding anchor to the zinc ion in the active site of carbonic anhydrases. mdpi.com Selectivity is conferred by the chemical "tail" attached at the 4-position of the pyridine ring. mdpi.com

This tail extends out of the active site cavity and interacts with amino acid residues at the entrance, which vary significantly between different enzyme isoforms. mdpi.com By systematically modifying the length, rigidity, and chemical nature of the tail, it is possible to tune the binding affinity for specific isoforms. Research has shown that this strategy can yield derivatives with nanomolar activity against cancer-associated hCA IX and hCA XII, while demonstrating high selectivity (up to 50-fold) over the ubiquitous cytosolic isoform hCA II, which is often associated with side effects. mdpi.com

For example, studies on pyrazolo[4,3-c]pyridine sulfonamides, a related heterocyclic system, have identified compounds with significant selectivity for the hCA I isoform over others. mdpi.com The goal is to create a detailed map of these structure-selectivity relationships to design compounds optimized for a specific biological effect.

Table 3: Example of Isoform Selectivity in Sulfonamide Inhibitors

| Compound Class | Target Isoform | Inhibitory Potency (KI) | Selectivity Profile | Reference(s) |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Nanomolar range (e.g., KI = 137 nM) | Up to 50-fold selective over hCA II. | mdpi.comnih.gov |

| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Nanomolar range (e.g., KI = 91 nM) | Highly selective over hCA II. | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Potent inhibition (some more active than Acetazolamide) | Compound 1k showed a selectivity index of 12.2 for hCA IX. | mdpi.com |

Integration of In Silico and Experimental Research Paradigms

Modern drug discovery relies heavily on the synergy between computational (in silico) and laboratory-based (experimental) research. This integrated paradigm is crucial for accelerating the development of this compound derivatives. Computational tools are used to guide the rational design process, prioritize synthetic targets, and interpret experimental results. researchgate.net

Molecular docking studies predict the preferred binding mode and orientation of a designed analog within the active site of a target protein, such as a carbonic anhydrase isoform. nih.govresearchgate.net This allows researchers to visualize key interactions and hypothesize which chemical modifications might improve binding affinity. Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and accurate picture of the binding event. researchgate.net

Furthermore, quantum mechanics methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecules, such as the molecular electrostatic potential, which helps predict the most likely sites for interaction with the biological target. researchgate.netnih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are also employed to predict the pharmacokinetic properties of new compounds, helping to eliminate candidates with poor drug-likeness before committing resources to their synthesis and testing. nih.govnih.gov The insights gained from these computational models are then used to select the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation, creating an efficient cycle of design, prediction, and validation.

Table 4: Role of In Silico Techniques in Drug Development

| In Silico Technique | Purpose | Application Example | Reference(s) |

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a protein target. | Investigating the binding mode of sulfonamides in the active site of hCA IX. | nih.govmdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time. | Confirming the stability of a novel inhibitor within the hCAIX active site. | researchgate.net |

| Density Functional Theory (DFT) | Calculates electronic properties to understand molecular reactivity. | Analyzing frontier molecular orbitals and electrostatic potential to predict interaction sites. | researchgate.netnih.gov |

| ADME Prediction | Assesses drug-likeness and pharmacokinetic properties (e.g., oral bioavailability). | Filtering designed compounds to ensure they have suitable predicted pharmacokinetic profiles. | nih.govnih.gov |

Q & A

Basic: What are the standard synthetic routes for 4-Hydroxypyridine-3-sulfonamide, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via sulfonation of 4-hydroxypyridine using fuming sulfuric acid (20% SO₃) with mercury sulfate as a catalyst. Key steps include:

- Temperature Control : Maintaining the reaction mixture below 25°C during pyridine addition to prevent side reactions .

- Heating Protocol : Gradual heating to 190°C for 10 hours to ensure complete sulfonation .

- Purification : Recrystallization from water or ethanol to isolate pure crystals, as described in crystallographic studies .

Critical Parameter : Catalyst-to-substrate ratio (e.g., 1.90 g HgSO₄ per 38.04 g 4-hydroxypyridine) impacts yield and purity .

Advanced: How can discrepancies in crystallographic data for 4-Hydroxypyridine-3-sulfonate derivatives be resolved?

Methodological Answer:

Discrepancies often arise from hydrogen-bonding patterns and refinement protocols. For example:

- Hydrogen Atom Refinement : In X-ray studies, carbon-bound H-atoms are restrained to 0.95±0.01 Å, while N–H and O–H distances are refined to 0.85±0.01 Å .

- Polymorphism : Variations in crystal packing (e.g., water content during recrystallization) may lead to different unit cell parameters .

Validation Tool : Cross-referencing with Hirshfeld surface analysis and non-covalent interaction (NCI) plots to confirm intermolecular interactions .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide group integration (δ ~7-8 ppm for pyridine protons) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can computational methods address contradictions in bioactivity predictions for sulfonamide derivatives?

Methodological Answer:

- In Silico Docking : Use software like AutoDock Vina to compare binding affinities of this compound with target enzymes (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate static docking results .

- QSAR Models : Incorporate electronic parameters (e.g., Hammett constants) to correlate substituent effects with observed bioactivity discrepancies .

Basic: What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

- Aqueous Solubility : The compound is sparingly soluble in cold water but dissolves in hot water or ethanol, as evidenced by recrystallization protocols .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Experimental Tip : Use UV-Vis spectroscopy at λ = 260 nm to monitor degradation in accelerated stability studies (40°C/75% RH) .

Advanced: What strategies mitigate challenges in quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC Method : Utilize a C18 column with 0.1% formic acid in acetonitrile/water (70:30) at 1.0 mL/min flow rate. Detect impurities at 254 nm .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for targeted impurity profiling (e.g., unreacted 4-hydroxypyridine or sulfonic acid intermediates) .

- Validation Criteria : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2.0), and LOD/LOQ (< 0.1%) .

Basic: How is the thermal stability of this compound assessed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C) under nitrogen atmosphere .

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., endothermic peaks at ~250°C) .

Caution : Avoid open-air conditions to prevent oxidation of the sulfonamide group.

Advanced: How do non-covalent interactions influence the crystallographic packing of 4-Hydroxypyridine-3-sulfonate derivatives?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O–H···O and N–H···O hydrogen bonds) contributing to crystal lattice stability .

- Energy Frameworks : Construct 3D interaction networks using CrystalExplorer to visualize dominant π-π stacking or van der Waals interactions .

Case Study : In 4-Hydroxypyridinium-3-sulfonate, O–H···O hydrogen bonds form infinite chains along the c-axis, stabilizing the lattice .

Basic: What safety protocols are essential when handling sulfonylation reagents in synthesis?

Methodological Answer:

- Fuming Sulfuric Acid : Use a fume hood, acid-resistant gloves, and secondary containment to prevent exposure .

- Waste Neutralization : Quench residual reagents with ice-cold sodium bicarbonate before disposal .

Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of sulfonamide reactions?

Methodological Answer:

- Isotopic Tracers : Synthesize ¹⁵N-labeled this compound to track nitrogen migration during hydrolysis or enzymatic cleavage .

- Solid-State NMR : Use ¹⁵N CP/MAS NMR to study hydrogen-bonding networks in crystalline phases .

Application : Resolve ambiguities in reaction pathways (e.g., nucleophilic vs. electrophilic mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.